

Spectroscopic Profile of 2-(2-Bromoethoxy)anisole: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Bromoethoxy)anisole

Cat. No.: B1271189

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(2-Bromoethoxy)anisole**, tailored for researchers, scientists, and professionals in drug development. The document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Spectroscopic Data

Due to the limited availability of experimentally recorded spectra for **2-(2-Bromoethoxy)anisole**, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds such as anisole and 2-bromoanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum of **2-(2-Bromoethoxy)anisole** is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the protons of the bromoethoxy side chain.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.8-7.2	Multiplet	4H	Ar-H
~ 4.3	Triplet	2H	-OCH ₂ -
~ 3.8	Singlet	3H	-OCH ₃
~ 3.6	Triplet	2H	-CH ₂ Br

¹³C NMR (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 157	Ar-C (C-O)
~ 148	Ar-C (C-O)
~ 110-125	Ar-C
~ 69	-OCH ₂ -
~ 55	-OCH ₃
~ 29	-CH ₂ Br

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **2-(2-Bromoethoxy)anisole** is predicted to exhibit characteristic absorption bands for its functional groups. The presence of an aromatic ring, an ether linkage, and a carbon-bromine bond will be the key features.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H Stretch
~ 2950-2850	Medium	Aliphatic C-H Stretch
~ 1600, 1500	Strong, Medium	Aromatic C=C Stretch
~ 1250	Strong	Asymmetric C-O-C Stretch (Aryl ether)
~ 1040	Strong	Symmetric C-O-C Stretch (Aryl ether)
~ 650-550	Strong	C-Br Stretch

Mass Spectrometry (MS) (Predicted)

The mass spectrum of **2-(2-Bromoethoxy)anisole** ($C_9H_{11}BrO_2$) will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (^{79}Br and ^{81}Br isotopes in an approximate 1:1 ratio).

m/z	Ion	Notes
230/232	$[M]^+$	Molecular ion peak, showing the characteristic bromine isotope pattern.
123	$[M - CH_2CH_2Br]^+$	Loss of the bromoethoxy side chain.
107	$[C_7H_7O]^+$	A common fragment for methoxy-substituted aromatic compounds.
95/97	$[CH_2CH_2Br]^+$	Bromoethyl cation.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound like **2-(2-Bromoethoxy)anisole**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2-(2-Bromoethoxy)anisole** into a clean, dry NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

Instrument Parameters (for a 400 MHz spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64 scans.
- ^{13}C NMR:
 - Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the signals in the ^1H NMR spectrum.

IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place one or two drops of liquid **2-(2-Bromoethoxy)anisole** directly onto the surface of a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top and gently press to create a thin liquid film between the plates.

Instrument Parameters (FT-IR):

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty sample compartment should be acquired before running the sample spectrum.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

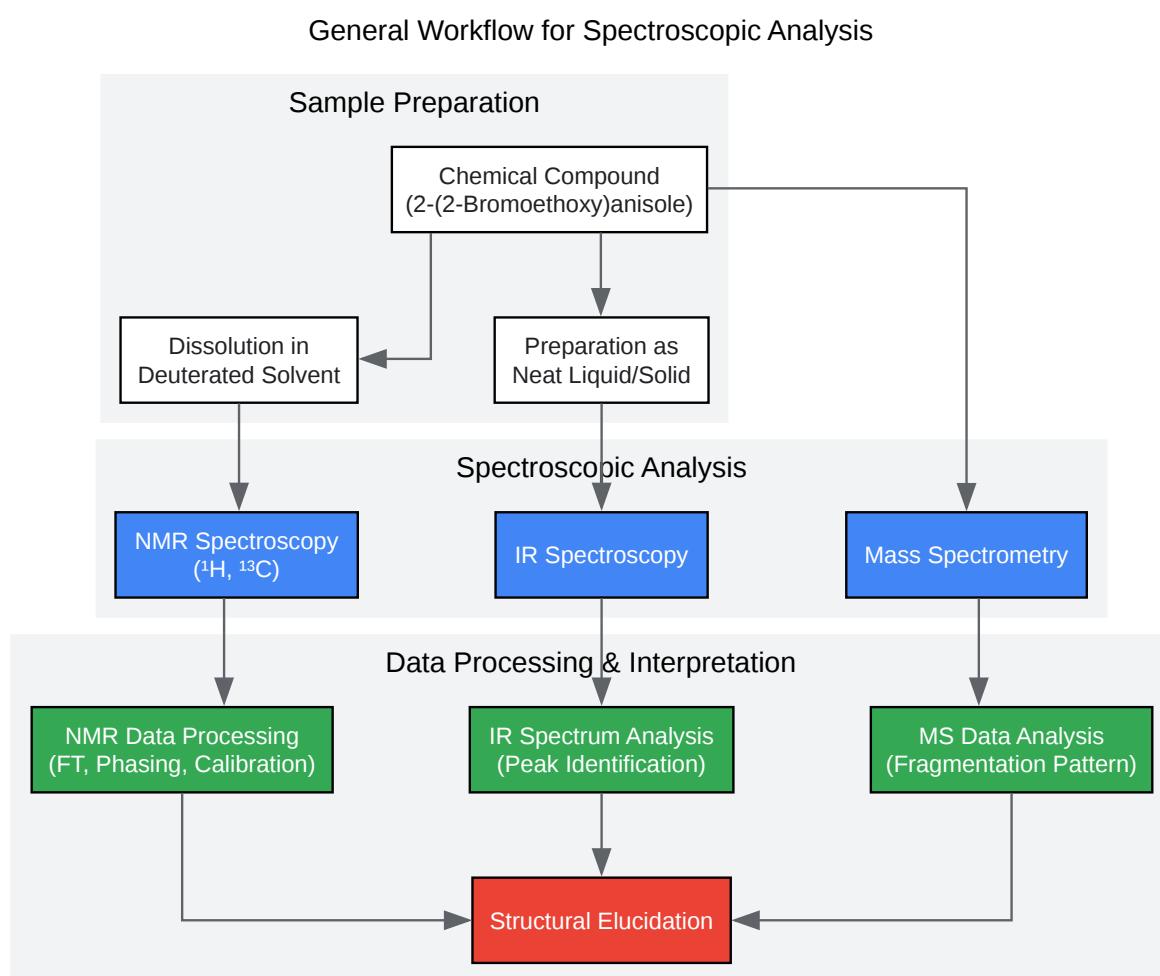
- Dissolve a small amount of **2-(2-Bromoethoxy)anisole** in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (EI-MS):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 50-500.
- Scan Speed: 1-2 scans/second.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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